丙酸红霉素巯基琥珀酸酯

描述

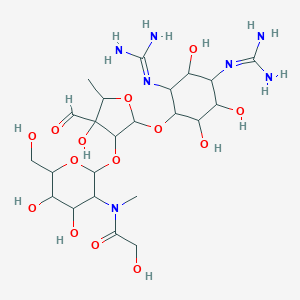

Propionyl erythromycin mercaptosuccinate is a derivative of erythromycin, a macrolide antibiotic . It is used in bronchoscopy of patients suffering from bronchopneumonia . In regenerative medicine, it is combined with hydroxyapatite as a carrier material for selective loading and releasing of proteins involved in regeneration and reconstruction of bone tissue .

Synthesis Analysis

The synthesis of Propionyl erythromycin mercaptosuccinate involves the use of propionyl-CoA carboxylase and is an extended unit of erythromycin . Two malonyl-CoA conversion pathways have been identified in most microorganisms, the methylcitrate cycle (MCC), which converts malonyl-CoA to pyruvate, and the propionyl-CoA carboxylase (PCC) pathway, which is responsible for the synthesis .Physical and Chemical Properties Analysis

Propionyl erythromycin mercaptosuccinate is a basic compound, poorly soluble in water, which is mostly absorbed in the alkaline intestinal environment . It is acid unstable, but the newer semisynthetic derivatives are characterized by increased stability under acidic conditions . Macrolides are highly liposoluble and consequently penetrate well into tissue .科学研究应用

药代动力学和支气管分泌物

丙酸红霉素巯基琥珀酸酯 (RV11) 已显示出显着的药代动力学特性,尤其是在支气管分泌物中。Concia 等人。(1986) 的一项研究发现,RV11 的支气管分泌物和血浆水平持续高于先前报道的红霉素水平,表明 RV11 对人支气管分泌物具有高度亲和力 (Concia 等人,1986)。

红霉素生物合成和丙酸同化

红霉素生物合成依赖丙酰辅酶 A 作为直接前体,已受到丙酸红霉素巯基琥珀酸酯的影响。You 等人。(2019) 的一项研究详细介绍了如何识别受丙酰化调节的丙酰辅酶 A 合成酶并对其进行操作以提高红霉素产量。这项研究揭示了蛋白质酰化在抗生素生物合成中前体供应中的作用 (You 等人,2019)。

药理学和毒理学

Anderson 等人。(2006) 的一项研究探索了与丙酸红霉素巯基琥珀酸酯密切相关的丙酸红霉素酯月桂酸钠的药理学和毒理学。该研究强调了其在调味悬浮液中的低水溶性和可用性,慢性毒性研究表明在长时间内大剂量服用后没有明显的损害 (Anderson 等人,2006)。

治疗肺炎球菌性肺炎

Hill 等人。(1961) 的研究调查了丙酸红霉素在治疗中度和重度肺炎球菌性肺炎中的应用。它强调了丙酸红霉素的有效性,特别是与红霉素相比,它能更高效地达到更高的血液水平并提供治疗浓度 (Hill 等人,1961)。

丙酸盐代谢和红霉素生物合成

Xu 等人。(2017) 的一项研究重点关注了红霉素生物合成至关重要的红紫质红霉素中丙酸盐代谢的调节。该研究确定了一个负转录调节因子 PccD,它通过丙酰辅酶 A 的羧化影响甲基丙二酰辅酶 A 的产生,从而影响红霉素产量 (Xu 等人,2017)。

吸收和排泄研究

Hammond 和 Griffith (1961) 扩展了对红霉素及其衍生物(包括丙酸红霉素)在人中的吸收和胆汁排泄的研究。该研究深入了解了与使用丙酸红霉素酯相比,红霉素血清浓度改善的机制 (Hammond 和 Griffith,1961)。

安全和危害

属性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;propanoic acid;2-sulfanylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.C4H6O4S.C3H6O2/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-3(6)1-2(9)4(7)8;1-2-3(4)5/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2,9H,1H2,(H,5,6)(H,7,8);2H2,1H3,(H,4,5)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKRRHRHFZPQSJ-INORWZNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCC(=O)O.C(C(C(=O)O)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCC(=O)O.C(C(C(=O)O)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H79NO19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124399-51-5 | |

| Record name | Propionyl erythromycin mercaptosuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124399515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B219615.png)

![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(dia](/img/structure/B219676.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)

![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)